molecular formula C6H10O8P- B1264262 1D-myo-inositol 1,2-cyclic phosphate(1-)

1D-myo-inositol 1,2-cyclic phosphate(1-)

Cat. No. B1264262
M. Wt: 241.11 g/mol
InChI Key: SXHMVNXROAUURW-FTYOSCRSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1D-myo-inositol 1,2-cyclic phosphate(1-) is anion of 1D-myo-inositol 1,2-cyclic phosphate. It is a conjugate base of a 1D-myo-inositol 1,2-cyclic phosphate.

Scientific Research Applications

Chemical Characterization and Identification

1D-myo-inositol 1,2-cyclic phosphate has been characterized using nuclear magnetic resonance (NMR) spectroscopy, providing essential data for its chemical identification in biological research. This characterization includes understanding its proton and phosphorus chemical shifts and coupling constants (Cerdán et al., 1986).

Enzymatic Activities and Mechanisms

Research has shown that enzymes like phosphatidylinositol-specific phospholipase C from Bacillus cereus can cleave phosphatidylinositol to produce D-myo-inositol 1,2-cyclic monophosphate, demonstrating its role in enzymatic processes and signaling pathways (Volwerk et al., 1990).

Analytical Techniques in Biochemistry

1D-myo-inositol 1,2-cyclic phosphate has been analyzed using gas chromatography/mass spectrometry, which helps in its detection and quantification in various biological samples. This technique plays a crucial role in understanding its distribution and concentration in different biological systems (Sherman et al., 1986).

Role in Cellular Signaling and Metabolism

This compound plays a role in cellular signaling, particularly in the phosphoinositide signaling pathway. Its conversion and interaction with other inositol phosphates are key to understanding cellular responses to various stimuli (Ross & Majerus, 1986).

Impact on Plant Growth and Phytate Content

Research in plant biology indicates that 1D-myo-inositol 1,2-cyclic phosphate is involved in seed development and phytate content regulation in plants. This understanding can be pivotal in agricultural science, especially in the context of crop yield and nutritional value (Nunes et al., 2006).

Crystallography and Enzymatic Mechanisms

Crystallographic studies have been conducted to understand the catalytic mechanism of enzymes like phosphoinositide-specific phospholipase C. These studies reveal the structural basis of how 1D-myo-inositol 1,2-cyclic phosphate interacts with enzymes, which is vital for developing targeted pharmaceuticals and understanding cellular processes (Essen et al., 1997).

properties

Product Name

1D-myo-inositol 1,2-cyclic phosphate(1-)

Molecular Formula

C6H10O8P-

Molecular Weight

241.11 g/mol

IUPAC Name

(3aR,4R,5S,6S,7R,7aS)-2-oxido-2-oxo-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaphosphole-4,5,6,7-tetrol

InChI

InChI=1S/C6H11O8P/c7-1-2(8)4(10)6-5(3(1)9)13-15(11,12)14-6/h1-10H,(H,11,12)/p-1/t1-,2-,3+,4+,5-,6+/m0/s1

InChI Key

SXHMVNXROAUURW-FTYOSCRSSA-M

Isomeric SMILES

[C@@H]1([C@@H]([C@H]([C@H]2[C@@H]([C@@H]1O)OP(=O)(O2)[O-])O)O)O

Canonical SMILES

C1(C(C(C2C(C1O)OP(=O)(O2)[O-])O)O)O

synonyms

inositol 1,2-cyclic phosphate
inositol cyclic phosphate
inositol cyclic phosphate, (D)-isomer
inositol cyclic-1,2-monophosphate
myoinositol 1,2-cyclic phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1D-myo-inositol 1,2-cyclic phosphate(1-)
Reactant of Route 2
1D-myo-inositol 1,2-cyclic phosphate(1-)
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1D-myo-inositol 1,2-cyclic phosphate(1-)
Reactant of Route 4
1D-myo-inositol 1,2-cyclic phosphate(1-)
Reactant of Route 5
1D-myo-inositol 1,2-cyclic phosphate(1-)
Reactant of Route 6
1D-myo-inositol 1,2-cyclic phosphate(1-)

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